molecular formula C11H21N3O5 B1336564 Glu-lys CAS No. 5891-53-2

Glu-lys

Cat. No. B1336564
CAS RN: 5891-53-2
M. Wt: 275.3 g/mol
InChI Key: BBBXWRGITSUJPB-YUMQZZPRSA-N
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Description

Glu-lys is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is a combination of two amino acids, glutamic acid, and lysine, and is synthesized using solid-phase peptide synthesis. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Scientific Research Applications

Role in Cell Surface Plasminogen Activation

Glu-lys plays a critical role in converting Glu-plasminogen to Lys-plasminogen, which is essential for optimal stimulation of plasminogen activation on cell surfaces. This conversion and activation process localizes the broad-spectrum proteolytic activity of plasmin on cell surfaces, significantly influencing processes like fibrinolysis, cell migration, and prohormone processing. Enhanced cell surface plasminogen activation is facilitated by the increased processing of Glu-plasminogen to Lys-plasminogen, highlighting the importance of this compound in these physiological processes (Miles, Castellino, & Gong, 2003).

Biomedical Applications of Poly(glutamic acid) and Poly(lysine)

Poly(glutamic acid) (PGA) and poly(lysine) (PL), which include Glu and lys in their structures, are known for their water solubility, biodegradability, edibility, and non-toxicity towards humans and the environment. These properties make them highly suitable for various biomedical applications. Extensive research has been conducted on the use of PGA and PL in biomedical materials, drug delivery carriers, and biological adhesives. Their unique features position PGA and PL as promising candidates in the field of biomedical applications (Shih, Van, & Shen, 2004).

Future Directions

The future directions of “Glu-lys” research could involve its potential applications in biomedical fields. For instance, the CREKA peptide (Cys-Arg-Glu-Lys-Ala) has shown promising results in targeting overexpressed fibrin in different models, such as cancers, myocardial ischemia-reperfusion, and atherosclerosis . This suggests that “this compound” and similar peptides could have potential applications in targeted drug delivery and other therapeutic strategies .

Mechanism of Action

Target of Action

Glu-lys, a dipeptide composed of glutamic acid (Glu) and lysine (Lys), primarily targets proteins in the body. It interacts with these proteins through a process known as post-translational modification . This interaction is facilitated by a family of enzymes known as transglutaminases . These enzymes are widely distributed in various organs, tissues, and body fluids .

Mode of Action

The mode of action of this compound involves the formation of a covalent bond between a free amine group and the γ-carboxamide group of protein or peptide-bound glutamine . This is catalyzed by transglutaminases, which also form extensively cross-linked, generally insoluble, protein biopolymers . The result of this activity is the modification of the protein conformation and other more extensive conformational changes, due to bonding between the same and different proteins, forming high molecular weight conjugates .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it plays a role in the metabolism of lysine and serine . Lysine is indispensable nutritionally, and its levels in plants are modulated by both transcriptional and post-transcriptional control during plant ontogeny . Serine biosynthesis in plants proceeds via different pathways: glycolate pathway, which is associated with photorespiration and two non-photorespiratory pathways and the phosphorylated and the glycerate pathways .

Pharmacokinetics

Peptides like this compound are generally known to have good bioavailability when administered subcutaneously . They are also known to undergo metabolism in the body, and their excretion routes can vary depending on their structure and the presence of any modifications .

Result of Action

The result of this compound action is the modification of protein structures and functions. This can regulate enzyme activities, chromatin structure, protein-protein interactions, protein stability, and cellular localization . Such modifications can have significant effects on cellular processes and can contribute to various physiological responses.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, which can in turn influence its interactions with proteins . Additionally, factors such as temperature and the presence of other molecules can also affect the stability and efficacy of this compound .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O5/c12-6-2-1-3-8(11(18)19)14-10(17)7(13)4-5-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBXWRGITSUJPB-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glutamyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

5891-53-2
Record name Glutamyllysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5891-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutamyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the Glu-Lys pairing contribute to protein structure stabilization?

A: Glutamic acid (Glu) and lysine (Lys) can form salt bridges, a type of non-covalent interaction between oppositely charged residues. These interactions contribute significantly to the stability of α-helices and β-hairpins in peptides and proteins. [, , , , ]

Q2: Are there specific spatial requirements for this compound interactions to contribute to helix stability?

A: Yes, research indicates that (i, i+3) and (i, i+4) spacings of this compound residues on the surface of an α-helix are most favorable for salt bridge formation and helix stabilization. Interestingly, a this compound-Glu triplet at (i, i+4, i+8) does not provide additional stability, suggesting anticooperativity and potential limitations in lysine's ability to simultaneously engage in two salt bridges. [, ]

Q3: Does the orientation of the this compound pair (i.e., this compound vs. Lys-Glu) affect its stabilizing effect?

A: While both orientations contribute to helix stability, studies suggest that the Lys-Glu arrangement may be more dominant and provide stronger stabilization. This observation is supported by analyses of protein structures, where Lys-Glu interactions are more prevalent, often with the this compound pair spatially distant. []

Q4: Do interactions other than salt bridges contribute to the stability of this compound pairings?

A: Yes, hydrogen bonding plays a significant role, particularly in (i, i+3) and (i, i+4) this compound spacings. These hydrogen bonds persist even at high salt concentrations (2.5M NaCl), suggesting a significant non-electrostatic contribution. Furthermore, (i, i+4) Gln-Glu hydrogen bonds demonstrate similar strength to the hydrogen bonding component of this compound interactions, highlighting the importance of hydrogen bonding in these systems. []

Q5: Can you provide an example where the this compound motif is directly involved in enzymatic activity?

A: Yes, the enzyme lysyl oxidase (LO), involved in collagen and elastin crosslinking, exhibits catalytic dependence on the this compound sequence. LO shows a marked preference for oxidizing peptidyl lysine in the presence of nearby dicarboxylic amino acids, with the -Glu-Lys- sequence being optimal for its activity. []

Q6: Does the sequence context around the this compound motif influence LO activity?

A: Yes, the specific sequence context surrounding the this compound motif significantly impacts LO's oxidative activity. While the -Glu-Lys- sequence is efficiently oxidized, the -Lys-Glu- sequence demonstrates significantly lower activity. Furthermore, the -Asp-Glu-Lys- sequence proves to be a very poor substrate for LO, despite its presence and subsequent oxidation in type I collagen. This observation supports a model where collagen requires assembly into fibrils prior to LO-mediated oxidation. []

Q7: Are there other enzymes where the this compound motif plays a crucial role in substrate specificity?

A: Yes, lys-gingipain (Kgp), a cysteine proteinase produced by the bacterium Porphyromonas gingivalis, exhibits specificity for substrates containing the this compound motif. Fluorogenic peptide substrates like carbobenzoxy (Z)-His-Glu-Lys-MCA and Z-Glu-Lys-MCA have been successfully used to study Kgp activity. These substrates demonstrate high specificity for Kgp and resistance to other proteases like Arg-gingipain, trypsin, and cathepsins B, L, and H. []

Q8: How do these computational insights contribute to drug design efforts?

A: Understanding the energetics and dynamics of this compound interactions, especially within the context of protein structures and enzyme active sites, paves the way for more targeted drug design strategies. By computationally screening and designing molecules that can specifically interact with this compound motifs, researchers can develop novel therapeutics for various diseases. For example, understanding the role of this compound in stabilizing the AP-1 transcriptional complex, which regulates oncogene expression, could lead to new anti-cancer therapies. []

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